molecular formula C18H21NO2S2 B2448671 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097890-18-9

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2448671
CAS No.: 2097890-18-9
M. Wt: 347.49
InChI Key: RHEZFIXPTCCVNQ-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a methylsulfanyl group and a complex side chain containing oxane and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with the benzamide core and introduce the methylsulfanyl group through a nucleophilic substitution reaction. The oxane and thiophene moieties can be introduced via coupling reactions, such as the Sonogashira coupling, which is useful for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)thiophen-2-ylmethanone: Shares the thiophene and methylsulfanyl groups but lacks the oxane moiety.

    N-(thiophen-2-ylmethyl)benzamide: Similar benzamide core but without the methylsulfanyl and oxane groups.

Uniqueness

3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxane moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications .

Properties

IUPAC Name

3-methylsulfanyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-15-5-2-4-14(12-15)18(20)19-17(16-6-3-11-23-16)13-7-9-21-10-8-13/h2-6,11-13,17H,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEZFIXPTCCVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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